

Application Note: HPLC Analysis of 2-Methoxy-4-(2-nitrovinyl)phenol

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Compound of Interest

Compound Name: 2-Methoxy-4-(2-nitrovinyl)phenol

Cat. No.: B361433

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Abstract

This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of **2-Methoxy-4-(2-nitrovinyl)phenol**. Due to the limited availability of a specific validated method for this compound, the presented protocol is adapted from established methods for structurally similar compounds, such as capsaicinoids and other nitrophenols. This document provides a starting point for method development and validation for researchers, scientists, and drug development professionals working with **2-Methoxy-4-(2-nitrovinyl)phenol**. The method utilizes a C18 column with a mobile phase of acetonitrile and water, with UV detection.

Introduction

2-Methoxy-4-(2-nitrovinyl)phenol is a chemical intermediate with potential applications in the synthesis of various pharmaceutical and organic compounds. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and reaction kinetics. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds. This application note outlines a robust HPLC method that can be used for the routine analysis of **2-Methoxy-4-(2-nitrovinyl)phenol** in various sample matrices. The methodology is based on protocols developed for related phenolic and nitro-substituted compounds.

Experimental Protocol

Instrumentation and Materials

- HPLC System: A modular HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is recommended.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this separation.
- Solvents: HPLC grade acetonitrile and ultrapure water are required.
- Reagents: Phosphoric acid or acetic acid for mobile phase pH adjustment.
- Standard: A certified reference standard of **2-Methoxy-4-(2-nitrovinyl)phenol**.

Chromatographic Conditions

Based on methods for similar compounds, the following starting conditions are proposed:

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	280 nm and 320 nm (for monitoring and peak purity)
Run Time	15 minutes

Standard and Sample Preparation

Standard Preparation:

- Prepare a stock solution of **2-Methoxy-4-(2-nitrovinyl)phenol** (1 mg/mL) in methanol.

- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

The sample preparation will depend on the matrix. For a solid sample:

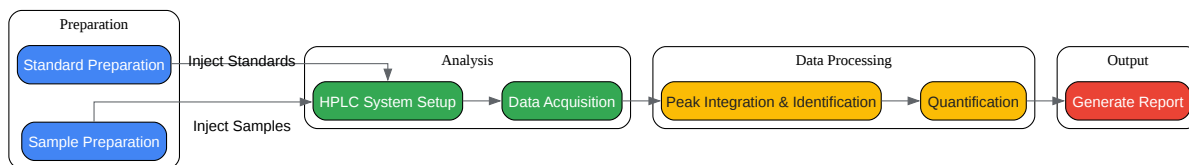
- Accurately weigh a known amount of the sample.
- Dissolve the sample in methanol.
- Use sonication to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Dilute with the mobile phase if necessary to fall within the calibration range.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the method. These values are illustrative and should be determined experimentally during method validation.

Parameter	Expected Value
Retention Time (tR)	~ 5 - 7 minutes
Linearity (r ²)	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	~ 0.1 µg/mL
Limit of Quantitation (LOQ)	~ 0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Experimental Workflow

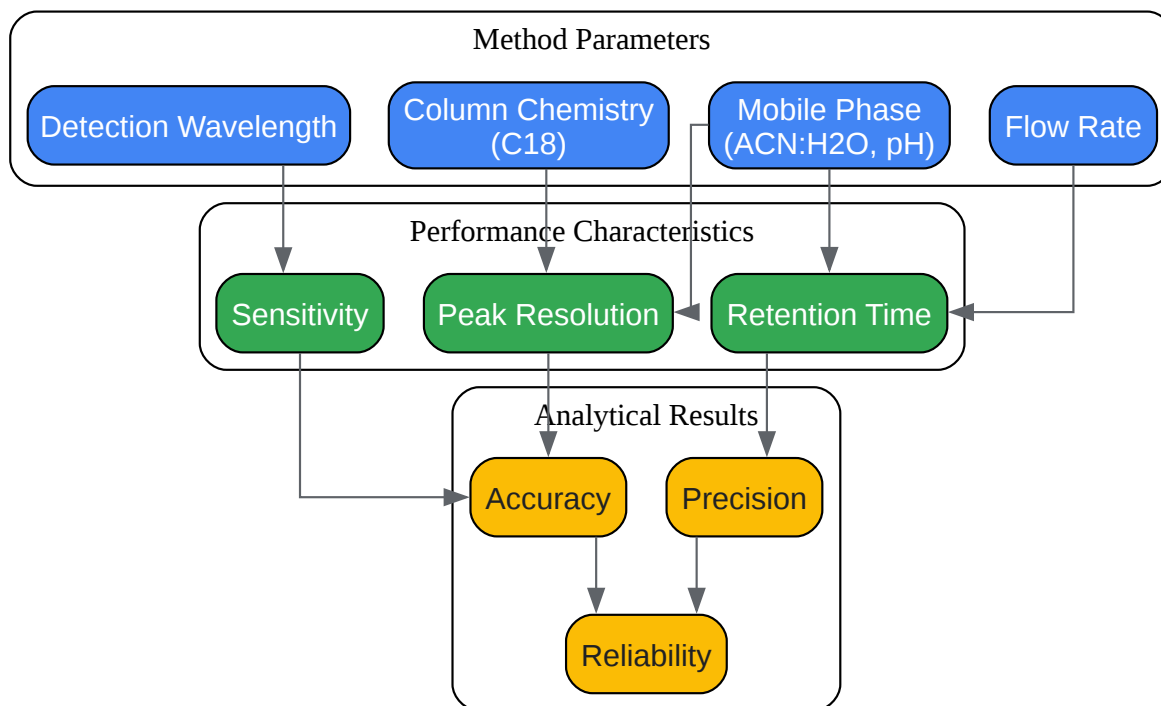


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Caption: Workflow for the HPLC analysis of **2-Methoxy-4-(2-nitrovinyl)phenol**.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcomes.



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